molecular formula C27H24FN3O3 B11069424 1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11069424
M. Wt: 457.5 g/mol
InChI Key: SFPOLSFJIOLPRA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of fluorophenyl, phenylcarbonyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and phenylcarbonyl intermediates, followed by their coupling with piperazine and pyrrolidine-2,5-dione under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the pyrrolidine-2,5-dione structure.

    1-(3-Fluorophenyl)piperazine: Similar fluorophenyl and piperazine groups but different overall structure.

Uniqueness: 1-(3-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H24FN3O3

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-(4-benzoylphenyl)piperazin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H24FN3O3/c28-21-7-4-8-23(17-21)31-25(32)18-24(27(31)34)30-15-13-29(14-16-30)22-11-9-20(10-12-22)26(33)19-5-2-1-3-6-19/h1-12,17,24H,13-16,18H2

InChI Key

SFPOLSFJIOLPRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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